(6-(Tert-butyl)pyridin-3-yl)methanamine
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Overview
Description
(6-(Tert-butyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C10H16N2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The tert-butyl group at the 6-position and the methanamine group at the 3-position make this compound unique and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-butyl)pyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the condensation reaction between 3-(tert-butyl)pyridine and formaldehyde in the presence of a reducing agent like sodium borohydride . The reaction is typically carried out in a solvent such as methanol at ambient temperature. The product is then purified through standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-(Tert-butyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-(Tert-butyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-(tert-butyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
(5-(Tert-butyl)pyridin-3-yl)methanamine: Similar structure but with the tert-butyl group at the 5-position.
(6-(Tert-butoxy)pyridin-3-yl)methanamine: Similar structure but with a tert-butoxy group instead of a tert-butyl group.
Uniqueness
(6-(Tert-butyl)pyridin-3-yl)methanamine is unique due to the specific positioning of the tert-butyl and methanamine groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.
Properties
IUPAC Name |
(6-tert-butylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVICEFUBGIHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124800-33-5 |
Source
|
Record name | (6-tert-butylpyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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